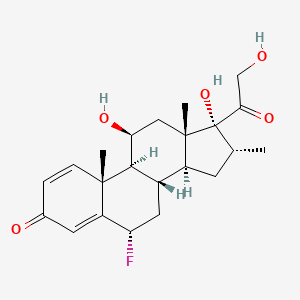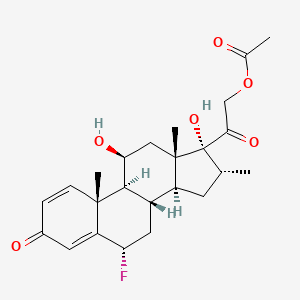
Pitolisant
Descripción general
Descripción
Pitolisant is an orally available, first-in-class antagonist/inverse agonist of the histamine H3 receptor . It is used to treat cataplexy (weak or paralyzed muscles) or excessive daytime sleepiness (EDS) in patients with narcolepsy .
Synthesis Analysis
The synthesis of Pitolisant HCl involves the use of piperidine and 1-bromo-3-chloropropane .Molecular Structure Analysis
Pitolisant is a small molecule with the chemical formula C17H26ClNO . It acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human histamine H3 receptor subtype .Chemical Reactions Analysis
Pitolisant undergoes hepatic metabolism, and about 63% of total elimination occurs via renal excretion into the urine as an inactive non-conjugated metabolite BP2.951 and a glycine conjugated metabolite .Physical And Chemical Properties Analysis
Pitolisant is a white or almost white crystalline powder . Its molecular weight is 295.85 g/mol .Aplicaciones Científicas De Investigación
Neuroscience Research
Pitolisant is an H3 receptor antagonist/inverse agonist . It has been shown to influence perirhinal cortex (PRh) activity at both individual neuron and neuronal population levels . Pitolisant increases the activity of some PRh neurons while decreasing the activity of others . It also increases neuron pairs with synchronous activity in excitatory-responsive neuronal populations . These findings indicate that pitolisant influences the activity of a subset of PRh neurons by increasing the synchronous activity and modifying the population activity .
Learning and Memory Enhancement
Histamine is a neurotransmitter that modulates neuronal activity and regulates various brain functions, including learning and memory . H3 receptor antagonists/inverse agonists, like pitolisant, enhance histamine release in most brain regions, which improves learning and memory . They also exert an antiepileptic effect .
Antiepileptic Effect
The mechanism underlying the effect of H3R antagonists/inverse agonists on cortical neuronal activity in vivo remains unclear . However, it is known that these compounds, including pitolisant, exert an antiepileptic effect .
Treatment of Narcolepsy
Pitolisant has been approved for the treatment of narcolepsy with or without cataplexy . At the recommended dose, pitolisant is well tolerated and effective .
Treatment of Excessive Daytime Sleepiness in Obstructive Sleep Apnea Syndrome (OSAS)
Pitolisant is marketed for the treatment of excessive daytime sleepiness in obstructive sleep apnea syndrome (OSAS) .
Pharmacovigilance Studies
Safety studies of pitolisant have been conducted using the WHO’s global pharmacovigilance database, VigiBase . These studies help to evaluate the safety of pitolisant in real-world settings outside of clinical trials .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pitolisant hydrochloride, also known as Pitolisant, is a selective antagonist or inverse agonist of the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of various brain functions .
Mode of Action
Pitolisant binds to the histamine H3 receptor with high affinity, acting as both a competitive antagonist and an inverse agonist . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The primary biochemical pathway affected by Pitolisant involves the modulation of histaminergic neuron signaling in the brain. Histamine H3 receptors negatively regulate histamine release and synthesis. As an antagonist/inverse agonist, Pitolisant enhances histamine release, thereby influencing the activity of a subset of neurons by increasing synchronous activity and modifying population activity .
Pharmacokinetics
Pitolisant has a plasma half-life of approximately 10-12 hours . It has an apparent oral clearance of 43.9 L/h, with renal clearance constituting less than 2% of total clearance . The primary pharmacologically inactive metabolite is 5-aminovaleric acid, which is recovered from serum and urine and mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6 .
Result of Action
The molecular and cellular effects of Pitolisant’s action involve an increase in the activity of some neurons while decreasing the activity of others, without affecting the mean neuronal activity across neurons . It increases neuron pairs with synchronous activity in excitatory-responsive neuronal populations . Furthermore, machine learning analysis revealed that Pitolisant altered the neuronal population activity .
Action Environment
The action of Pitolisant can be influenced by environmental factors such as dust, which should be avoided . The changes in the population activity were dependent on the neurons that were excited and inhibited by Pitolisant treatment .
Propiedades
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFKECRRMPOAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238098 | |
| Record name | Ciproxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pitolisant hydrochloride | |
CAS RN |
903576-44-3 | |
| Record name | Ciproxidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciproxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PITOLISANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















